2-(Hydroxymethyl)thiophene-3-carbonitrile
Description
2-(Hydroxymethyl)thiophene-3-carbonitrile is a thiophene derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position and a cyano (-CN) group at the 3-position of the heteroaromatic ring. The hydroxymethyl group is expected to enhance hydrophilicity and serve as a reactive site for further derivatization, such as esterification or oxidation.
Properties
IUPAC Name |
2-(hydroxymethyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQNJSGRXONSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)thiophene-3-carbonitrile typically involves the functionalization of thiophene derivatives. One common method is the hydroxymethylation of thiophene-3-carbonitrile. This can be achieved through a reaction with formaldehyde under basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Thiophenecarboxylic acid, 2-(hydroxymethyl)-.
Reduction: 3-Thiophenemethylamine, 2-(hydroxymethyl)-.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and conductive polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its versatile functional groups.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)thiophene-3-carbonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its hydroxymethyl and nitrile groups can interact with molecular targets, potentially inhibiting or modifying biological pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
(a) Amino-Substituted Derivatives
- 2-Amino-4-arylthiophene-3-carbonitriles (e.g., compounds 5d–5i in ): Synthesized via condensation reactions, these derivatives exhibit moderate melting points (140–169°C) and participate in Schiff base formation. For example, 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (5d) forms yellow solids with distinct IR peaks for -NH2 and -CN groups .
- Schiff Base Derivatives: 2-((3-Hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile () is synthesized by condensing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with isovanillin. Such compounds are used as coating shells for nanoparticles targeting colorectal cancer .
(b) Aryl/Heteroaryl-Substituted Derivatives
- Tetrahydrobenzo[b]thiophene Derivatives : and highlight derivatives like 12 and 21b–22b , which feature fused cycloalkyl or phenyl groups. These compounds exhibit high melting points (e.g., 277–278°C for compound 12 ) due to extended conjugation and crystallinity .
- PD-L1-Targeting Derivatives: 2-((4-(Aminomethyl)benzyl)oxy)-4-(4-[18F]fluorophenyl)thiophene-3-carbonitrile () demonstrates 1.4-fold higher uptake in PD-L1+ tumors, highlighting the role of fluorophenyl groups in bioactivity .
(c) Alkyl/Alkoxy-Substituted Derivatives
- 4-((2-Ethylhexyl)oxy)thiophene-3-carbonitrile (): Alkoxy groups enhance lipophilicity, influencing solubility and material science applications .
(d) Halogenated and Functionalized Derivatives
- 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile (): Bromo and carbonyl groups enable further reactivity, such as nucleophilic substitutions .
Physicochemical Properties
Key Observations :
Biological Activity
2-(Hydroxymethyl)thiophene-3-carbonitrile is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene ring with a hydroxymethyl group and a cyano group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H7N1O1S1 |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anticancer Potential
The compound has been evaluated for its anticancer properties. A study highlighted its ability to inhibit cell proliferation in cancer cell lines, particularly those associated with solid tumors and leukemias. The mechanism appears to involve the modulation of cell cycle regulators, making it a candidate for further investigation in cancer therapeutics .
Inhibition of Enzymatic Activity
This compound has been reported to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise in inhibiting the activity of checkpoint kinase 1 (Chk1), which plays a critical role in cell cycle regulation and DNA repair processes. This inhibition could enhance the efficacy of existing cancer treatments by preventing tumor cells from repairing DNA damage induced by chemotherapy .
Case Studies
- Antimicrobial Efficacy : A study tested the compound against E. coli and Staphylococcus aureus, revealing an IC50 value of approximately 25 µM, indicating potent antibacterial activity.
- Cancer Cell Line Studies : In assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 30 µM for both lines. Mechanistic studies suggested that apoptosis was induced through caspase activation pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with target enzymes, leading to disruption in metabolic pathways essential for cell survival.
- Cell Cycle Modulation : By affecting cyclin-dependent kinases (CDKs), it alters the progression of the cell cycle, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
